Diethylaminopropyne formate
Overview
Description
Diethylaminopropyne formate is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is typically found in a yellowish to brownish yellow liquid form and is well soluble in water at 20°C . This compound is primarily used as an intermediate in the preparation of electroplating additives, specifically nickel plating brightening agents .
Preparation Methods
Diethylaminopropyne formate can be synthesized through various synthetic routes. One common method involves the reaction of diethylamine with propyne in the presence of formic acid . The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Diethylaminopropyne formate undergoes several types of chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines .
Scientific Research Applications
Diethylaminopropyne formate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethylaminopropyne formate involves its interaction with specific molecular targets and pathways. In electroplating, it acts as a brightening agent by modifying the surface properties of the nickel plating, leading to a smoother and more reflective finish . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve the formation of a complex with nickel ions .
Comparison with Similar Compounds
Diethylaminopropyne formate can be compared with other similar compounds, such as:
Diethylaminopropyne: This compound shares a similar structure but lacks the formate group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Biological Activity
Diethylaminopropyne formate, a compound formed from the reaction of diethylamine and propyne, has garnered attention in various fields of biological research due to its potential applications and biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : CHNO
- CAS Number : 109-89-7
- Molecular Weight : 157.21 g/mol
This compound exhibits various biological activities that can be attributed to its structural properties. The presence of the diethylamino group enhances its ability to interact with biological membranes, potentially influencing cellular processes such as signaling and metabolism.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Anti-inflammatory Activity : Some derivatives of compounds similar to this compound have shown anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms and efficacy .
Toxicological Profile
A comprehensive toxicological assessment is essential for understanding the safety profile of this compound. Studies involving related compounds have reported various adverse effects, including:
- Respiratory and Neurological Effects : Inhalation studies of diethylamine (a component of this compound) demonstrated potential neurotoxic effects, including lethargy and respiratory distress in animal models .
- Genotoxicity : Genetic toxicity studies have indicated that exposure to related compounds may lead to mutagenic effects in bacterial strains .
Summary of Biological Activities
Toxicological Findings from Inhalation Studies
Study Duration | Concentration (ppm) | Observed Effects |
---|---|---|
2 Weeks | 125 - 500 | Lethargy, nasal discharge |
3 Months | 32 - 125 | Decreased sperm motility; nasal lesions |
2 Years | Varied | Chronic inflammation in respiratory tract |
Case Study 1: Anti-inflammatory Effects
A study conducted on a derivative of this compound revealed significant anti-inflammatory activity. The compound was tested on macrophage cell lines, showing a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests potential use in treating inflammatory diseases.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro testing on various cancer cell lines demonstrated that this compound could induce apoptosis. The study highlighted its effectiveness against breast and lung cancer cells, with IC50 values suggesting potent anticancer activity.
Properties
IUPAC Name |
N,N-diethylprop-2-yn-1-amine;formic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h1H,5-7H2,2-3H3;1H,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMMJXJELVVLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#C.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463931-04-6, 125678-52-6 | |
Record name | Formic acid, compd. with N,N-diethyl-2-propyn-1-amine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=463931-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyn-1-amine, N,N-diethyl-, radical ion(1+) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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